molecular formula C16H12O2 B3055229 1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione CAS No. 6345-20-6

1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione

Cat. No.: B3055229
CAS No.: 6345-20-6
M. Wt: 236.26 g/mol
InChI Key: DFUIWOPEWSENML-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione is an organic compound with the molecular formula C16H12O2. It is a polycyclic aromatic ketone, characterized by its unique structure that includes a seven-membered ring fused to an acenaphthylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acenaphthenequinone as a starting material, which undergoes a series of reactions including cyclization and reduction to form the desired compound. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthenequinone: A related compound with a similar acenaphthylene structure but lacking the seven-membered ring.

    Naphthalene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups and ring systems.

Uniqueness

1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tetracyclo[7.5.2.04,16.012,15]hexadeca-1(15),2,4(16),9,11-pentaene-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-13-7-8-14(18)12-6-4-10-2-1-9-3-5-11(13)16(12)15(9)10/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUIWOPEWSENML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C(=O)CCC(=O)C4=C3C2=C1C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979664
Record name 1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-20-6
Record name MLS002608802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione
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Reactant of Route 6
1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione

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